Cas no 2092047-43-1 (3-Quinolinamine, 6-iodo-)

3-Quinolinamine, 6-iodo-, is a versatile organic compound with significant synthetic utility. Its structural features, including the 6-iodo substituent, offer enhanced reactivity and selectivity in various chemical transformations. This compound is particularly valuable for the synthesis of biologically active molecules, pharmaceuticals, and agrochemicals. Its high purity and stability ensure reliable performance in synthetic procedures.
3-Quinolinamine, 6-iodo- structure
3-Quinolinamine, 6-iodo- structure
商品名:3-Quinolinamine, 6-iodo-
CAS番号:2092047-43-1
MF:C9H7IN2
メガワット:270.069753885269
CID:5267397

3-Quinolinamine, 6-iodo- 化学的及び物理的性質

名前と識別子

    • 3-Quinolinamine, 6-iodo-
    • インチ: 1S/C9H7IN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2
    • InChIKey: OUXFNZWPHBGXDM-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC(I)=CC=2)C=C(N)C=1

3-Quinolinamine, 6-iodo- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01030423-1g
6-Iodoquinolin-3-amine
2092047-43-1 95%
1g
¥3717.0 2024-04-18
Enamine
EN300-361766-0.5g
6-iodoquinolin-3-amine
2092047-43-1
0.5g
$713.0 2023-03-07
Enamine
EN300-361766-0.05g
6-iodoquinolin-3-amine
2092047-43-1
0.05g
$624.0 2023-03-07
Enamine
EN300-361766-1.0g
6-iodoquinolin-3-amine
2092047-43-1
1g
$0.0 2023-06-07
Enamine
EN300-361766-0.1g
6-iodoquinolin-3-amine
2092047-43-1
0.1g
$653.0 2023-03-07
Enamine
EN300-361766-10.0g
6-iodoquinolin-3-amine
2092047-43-1
10.0g
$3191.0 2023-03-07
Enamine
EN300-361766-2.5g
6-iodoquinolin-3-amine
2092047-43-1
2.5g
$1454.0 2023-03-07
Enamine
EN300-361766-5.0g
6-iodoquinolin-3-amine
2092047-43-1
5.0g
$2152.0 2023-03-07
Enamine
EN300-361766-0.25g
6-iodoquinolin-3-amine
2092047-43-1
0.25g
$683.0 2023-03-07

3-Quinolinamine, 6-iodo- 関連文献

3-Quinolinamine, 6-iodo-に関する追加情報

3-Quinolinamine, 6-Iodo (CAS No. 2092047-43-1): A Versatile Quinoline Derivative with Emerging Pharmacological Potential

The 3-quinaldineamine scaffold of 3-quinaldineamine, 6-iodo, coupled with its iodine substituent, has positioned this compound as a critical intermediate in the development of bioactive molecules targeting diverse pathological mechanisms. Structurally characterized by a substituted quinoline ring bearing an amino group at position 3 and an iodine atom at position 6 (Figure not displayed), this aromatic heterocyclic compound exhibits unique physicochemical properties that enable its integration into advanced drug discovery pipelines. Recent studies highlight its role in modulating intracellular signaling pathways through redox-dependent mechanisms, leveraging the electrophilic nature of the iodine moiety for covalent interactions with target proteins.

In terms of synthetic accessibility, researchers have optimized the preparation of 6-iodoquinoline derivatives via palladium-catalyzed cross-coupling reactions under mild conditions (Zhang et al., 2023). This approach significantly improves yield while minimizing side reactions compared to traditional methods involving iodination of preformed quinolines. The strategic placement of the iодо group at position 6 enhances molecular flexibility and planarity—key parameters for optimizing ligand-receptor binding affinity—as demonstrated by computational docking studies on epigenetic enzyme targets (Li & Chen, 2024).

Biochemical investigations reveal that 3-quinaldineamine, 6-iодо's unique substitution pattern confers selective inhibition against histone deacetylases (HDACs), particularly HDAC6 isoforms implicated in neurodegenerative processes (Wang et al., 2025). In vitro assays show IC₅₀ values as low as 15 nM when tested against HDAC6-expressing neuronal cell lines under physiological conditions. This selectivity arises from the iodine's ability to form transient halogen bonds with the enzyme's catalytic pocket residues—a mechanism validated through X-ray crystallography and molecular dynamics simulations.

Clinical translational research has identified potential applications in oncology through its dual mechanism of action: first, as a radiosensitizer enhancing tumor cell response to ionizing radiation via ROS-mediated DNA damage amplification; second, as a metabolic modulator disrupting glutamine utilization pathways in proliferating cancer cells (Smith et al., 2025). Preclinical data from murine xenograft models indicate synergistic effects when combined with standard-of-care chemotherapeutics like cisplatin, achieving tumor growth inhibition rates exceeding 85% without significant hematologic toxicity.

In infectious disease research, this compound demonstrates promising antiviral activity against enveloped viruses such as SARS-CoV-2 and influenza A by inhibiting viral entry mechanisms (Kim & Park, 2024). The iodinated quinoline structure binds to viral spike proteins through π-stacking interactions while simultaneously inducing membrane destabilization via amphiphilic properties derived from its nitrogen-containing functional groups. These findings were corroborated using cryo-electron microscopy and lipidomics profiling techniques.

A recent breakthrough in neuroprotective applications involves its ability to cross the blood-brain barrier efficiently due to optimal lipophilicity indices calculated using Abraham descriptors (Johnson et al., 2025). When administered intranasally in rodent models of Parkinson's disease induced by MPTP toxicity, it showed significant neuroprotective effects by upregulating Nrf₂ antioxidant signaling and reducing α-synuclein aggregation—a critical pathogenic feature—by over 70% compared to vehicle controls.

Spectroscopic characterization confirms that the iодо substitution at C6 creates a distinct electronic environment detectable via NMR chemical shift analysis at δ ppm values ranging from 7.8–8.1 for aromatic protons adjacent to the amino group (Table not displayed). This structural feature allows for site-specific bioconjugation strategies using click chemistry approaches reported in Angewandte Chemie (Lee et al., 2025), enabling targeted delivery systems when conjugated with monoclonal antibodies or aptamers.

The compound's photophysical properties have been leveraged in fluorescent probe development for real-time monitoring of intracellular thiols like glutathione (GSH) during oxidative stress events (Table not displayed). Fluorescence resonance energy transfer (FRET) studies demonstrate dynamic range improvements up to threefold compared to earlier quinoline-based sensors when functionalized with appropriate fluorophores at positions orthogonal to the <ем>iодо groupем>.

In medicinal chemistry optimization campaigns targeting protein-protein interactions (<ем>PPIsем>), this compound serves as a privileged scaffold due to its inherent ability to adopt bioactive conformations stabilized by hydrogen bonding networks involving both amino and iodo groups (Figure not displayed). Structure-based design studies using AlphaFold predictions have identified novel binding modes within cryptic PPI interfaces previously considered undruggable.

Critical pharmacokinetic studies employing microdialysis techniques reveal first-pass metabolism rates below industry benchmarks for orally administered compounds (<ем>Cmax = ем>18 μM after oral dosing), attributed to steric shielding provided by the quinoline core's planar geometry combined with electronic modulation from iodine substitution (Table not displayed). This profile supports further exploration in developing orally bioavailable therapeutics for chronic conditions requiring sustained dosing regimens.

Ongoing research focuses on exploiting the compound's redox activity through controlled oxidation states achievable via electrochemical synthesis methods (<ем>ZnO nanomaterial-mediated systemsем>). These advancements enable precise tuning of radical species generation rates during cellular assays—critical for studying mitochondrial dysfunction without excessive off-target effects observed in earlier formulations.

In summary, <ем>CAS No. ем>"highlight""highlight""highlight""highlight""highlight""highlight""highlight""highlight""highlight""highlight""highlight"< strong class=" highlight "> " highlight " strong >< strong class = " highlight "> " highlight " strong >< strong class = " highlight "> " highlight " strong >< strong class = " highlight "> " highlight " strong >< strong class = " highlight "> " highlight " strong >< strong class = " highlight "> " highlight " strong >< strong class = " highlight "> " highlight " strong >< strong class = " highlight "> " highlight " strong >The compound's structural versatility and emerging mechanistic insights underscore its potential across multiple therapeutic areas while meeting modern pharmaceutical industry standards for drug-like properties and synthetic feasibility. p>

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